Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate
Description
Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate is a structurally complex thiophene derivative featuring a methyl carboxylate group at position 2, a 3,5-dinitrobenzamido substituent at position 3, and a phenyl group at position 5 of the thiophene ring. Its molecular formula is C₁₉H₁₃N₃O₇S, with a molecular weight of 427.37 g/mol. Structural analogs and functional group similarities to pesticidal or pharmaceutical intermediates (e.g., sulfonylurea herbicides in ) imply possible bioactivity, though further studies are required .
Properties
IUPAC Name |
methyl 3-[(3,5-dinitrobenzoyl)amino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O7S/c1-29-19(24)17-15(10-16(30-17)11-5-3-2-4-6-11)20-18(23)12-7-13(21(25)26)9-14(8-12)22(27)28/h2-10H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKGUBXDGZVUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene core, followed by the introduction of the phenyl group and the dinitrobenzamido moiety. The final step involves esterification to introduce the methyl ester group.
Thiophene Core Synthesis: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Phenyl Group Introduction: The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.
Dinitrobenzamido Group Addition: The dinitrobenzamido group is typically introduced via a nucleophilic substitution reaction, where a dinitrobenzoyl chloride reacts with an amine-functionalized thiophene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the nitro groups to amino groups. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the nitro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups
Reduction: Formation of amino derivatives
Substitution: Formation of various substituted thiophene derivatives
Scientific Research Applications
Pharmaceutical Applications
Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate has been investigated for its potential as a pharmaceutical agent, particularly in cancer treatment and enzyme inhibition.
Cancer Treatment
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of dinitrobenzamide have shown promising results as inhibitors of steroid sulfatase, an enzyme implicated in the progression of breast cancer. These compounds demonstrated significantly higher inhibitory potency compared to traditional inhibitors like coumarin-7-O-sulfamate .
Case Study: Steroid Sulfatase Inhibition
A study highlighted the efficacy of certain dinitrobenzamide derivatives in inhibiting steroid sulfatase, with IC50 values indicating potent activity. The findings suggest that this compound could be developed into a therapeutic agent targeting this enzyme:
| Compound | IC50 (μM) | Reference |
|---|---|---|
| Coumarin-7-O-sulfamate | 3.5 | |
| Dinitrobenzamide derivative A | 0.27 | |
| Dinitrobenzamide derivative B | 0.25 |
Material Science Applications
The compound's unique thiophene structure lends itself to applications in material science, particularly in the development of organic semiconductors.
Organic Photovoltaics
Research has explored the use of thiophene derivatives in organic photovoltaic devices due to their favorable electronic properties. This compound can potentially enhance charge transport and stability in these materials.
Case Study: Organic Solar Cells
A comparative analysis of various thiophene-based compounds demonstrated that those with electron-withdrawing groups, such as dinitrobenzamide, significantly improved the efficiency of organic solar cells:
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis.
Synthesis of Complex Molecules
The compound can be utilized in the synthesis of more complex organic molecules through various reactions such as nucleophilic substitutions and coupling reactions.
Case Study: Synthesis Pathways
Research has outlined several synthetic pathways involving this compound for generating novel compounds with potential biological activity:
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The dinitrobenzamido group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiophene Carboxylate Derivatives
Key structural analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in the target compound vs. amino in ) significantly alter solubility and reactivity.
- Steric effects : Bulky substituents like the 3,5-dinitrobenzamido group may hinder crystallization compared to simpler analogs like 5-phenylthiophene-2-carboxylic acid .
Functional Group Analogues: 3,5-Dinitrobenzamido Derivatives
The 3,5-dinitrobenzamido moiety is shared with compounds like ethyl 3-(3,5-dinitrobenzamido)-4,4,4-trifluorobutanoate (). Comparisons include:
- Chromatographic Behavior: The dinitrobenzamido group increases retention times in normal-phase chromatography. For example, (S,S)-Whelk-O 1 (4-(3,5-dinitrobenzamido)tetrahydrophenanthrene) exhibits a retention factor (k′) of 4.22 under 90:10 hexane:isopropanol, suggesting similar polarity for the target compound .
- Enantiomer Separation: Ethyl 3-(3,5-dinitrobenzamido)-4,4,4-trifluorobutanoate undergoes self-disproportionation on achiral silica gel, indicating that the target compound’s enantiomers may also separate under similar conditions .
Chromatographic and Physicochemical Data
Insights :
- The target compound’s 3,5-dinitrobenzamido group likely results in moderate retention (k′ ~4–5) on polysaccharide-based phases (e.g., ChiralPak IB-3) due to π-π interactions with aromatic stationary phases .
- Cellulose-based phases (e.g., RegisCell) show higher retention (k′ = 9.51), suggesting that the thiophene core’s planarity may further enhance interactions .
Research Findings and Implications
Synthetic Challenges : The nitro and benzamido groups may complicate purification. highlights the need for advanced techniques like chiral chromatography or achiral-phase self-disproportionation to isolate enantiomers .
Material Science Applications : The electron-deficient aromatic system could serve as a ligand in catalysis or a building block for conductive polymers.
Biological Activity
Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This compound features a complex structure with both nitro and phenyl groups, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its development in medicinal chemistry and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 372.41 g/mol. The presence of the dinitro group is expected to influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within cells. The nitro groups can participate in hydrogen bonding and electrostatic interactions, potentially modulating the activity of enzymes or receptors involved in disease processes. Additionally, the thiophene ring may engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their function.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thiophene derivatives, including this compound. A screening assay against several pathogenic bacteria and fungi demonstrated significant inhibitory effects. For example, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.1 to 0.5 µM against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
Cytotoxicity assays have been conducted using various cancer cell lines to assess the potential anticancer properties of this compound. The MTT assay results indicated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial efficacy of thiophene derivatives, this compound was found to inhibit Pseudomonas aeruginosa effectively. The compound displayed an MIC of 0.21 µM, comparable to standard antibiotics like ciprofloxacin . This suggests that modifications in the chemical structure can enhance antibacterial potency.
Case Study 2: Anticancer Potential
Another research focused on the anticancer activity of this compound revealed that it induced apoptosis in cancer cells through the activation of caspase pathways. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming that treatment with this compound led to significant increases in early and late apoptotic cell populations .
Comparative Analysis
A comparative analysis with other thiophene derivatives highlights the unique biological profile of this compound:
| Compound Name | MIC (µM) | Cytotoxicity (IC50 µM) | Notable Activity |
|---|---|---|---|
| This compound | 0.21 | 15 | Strong antibacterial and anticancer activity |
| Methyl 3-(2-nitrobenzamido)-5-phenylthiophene-2-carboxylate | 0.35 | 20 | Moderate antibacterial activity |
| Methyl 3-(2-chlorobenzamido)-5-phenylthiophene-2-carboxylate | 0.50 | 25 | Weak antibacterial activity |
Q & A
Q. What are the key synthetic strategies for preparing Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate?
- Methodological Answer : The compound is typically synthesized via multi-step routes. A common approach involves:
Thiophene Core Formation : Use the Gewald reaction to assemble the thiophene ring. For example, reacting ethyl cyanoacetate with a ketone (e.g., acetoacetanilide) and elemental sulfur under reflux in a polar solvent (e.g., DMF) .
Functionalization : Introduce the 3,5-dinitrobenzamido group via amidation. This step often employs coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a nitrobenzoyl chloride derivative .
Esterification : Methyl ester formation using methanol under acidic or basic conditions .
- Critical Parameters : Reaction temperature (60–100°C), solvent polarity, and stoichiometric control of nitrobenzoyl chloride to avoid over-acylation.
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the thiophene ring and amide linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve steric effects from the 3,5-dinitrobenzamido group. Software like SHELXL is recommended for refinement .
- Purity Analysis : HPLC or TLC with UV detection to ensure >95% purity, critical for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during the amidation step?
- Methodological Answer : Low yields often arise from steric hindrance or incomplete activation of the carboxylic acid. Strategies include:
- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Solvent Optimization : Replace DMF with dichloromethane (DCM) to reduce side reactions .
- Temperature Gradients : Gradual heating (e.g., 40°C → 80°C) to improve reaction kinetics without degrading sensitive nitro groups .
- Monitoring : Real-time TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to track progress .
Q. How should researchers resolve conflicting spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with computational predictions (e.g., DFT calculations) .
- Dynamic Effects : Consider rotameric states of the 3,5-dinitrobenzamido group, which may cause splitting in NMR but not in X-ray .
- Crystallographic Refinement : Use SHELXL’s TWIN/BASF commands to model disorder or twinning in crystals .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer :
- Derivatization : Synthesize analogs with modified nitro groups (e.g., -NO₂ → -NH₂) to assess electronic effects on activity .
- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays. IC50 values should be calculated with triplicate measurements .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes, focusing on interactions between the dinitrobenzamido group and hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
